4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid is an interesting compound in organic chemistry. Its structure contains several functional groups, making it a versatile molecule for various reactions and applications. It is known for its potential in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolidine Ring Formation: : The starting materials typically include 4-methoxybenzaldehyde, thiosemicarbazide, and an appropriate diketone or diester. The reaction proceeds through condensation and cyclization to form the thiazolidine ring.
Aldol Condensation: : Using a base such as NaOH, the formed thiazolidine undergoes aldol condensation with a butanoic acid derivative. This step adds the butanoic acid moiety to the structure.
Industrial Production Methods
Industrial production may scale up the laboratory conditions, optimizing for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can enhance efficiency. Industrial processes would also prioritize safety and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can be oxidized to a formyl or carboxyl group under strong oxidizing conditions.
Reduction: : The carbonyl groups can be reduced to alcohols using reagents like NaBH4 or LiAlH4.
Substitution: : The methoxy group can undergo nucleophilic substitution, potentially being replaced by other nucleophiles such as -OH, -NH2, or halogens.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4
Reduction: : NaBH4, LiAlH4
Substitution: : Nucleophiles like NaOH, NH3, or halide salts.
Major Products
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted methoxy derivatives.
Scientific Research Applications
Chemistry: : The compound's reactivity allows for the synthesis of complex molecules and the study of reaction mechanisms.
Biology: : Its derivatives could have bioactive properties, making it a candidate for biological assays.
Industry: : Possible use in materials science for developing new polymers or resins.
Mechanism of Action
The compound's effects largely depend on its interaction with various molecular targets. The thiazolidine ring and the 4-methoxybenzylidene moiety can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The specific mechanism would vary based on the derivative and the target system.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: : Known for their antidiabetic properties.
Benzylidene derivatives: : Widely studied for their bioactivity.
Unique Features
The combination of a thiazolidine ring with a butanoic acid moiety and a methoxybenzylidene group provides a unique scaffold for chemical reactions and biological activity.
Conclusion
4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid is a fascinating compound with diverse synthetic, chemical, and biological applications. Its unique structure enables various reactions and potential uses in scientific research and industry. The exploration of its properties and mechanisms continues to offer insights into the interplay of functional groups in complex organic molecules.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOXSNWRHOXKOS-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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